3-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
3-Methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide-based small molecule featuring a benzamide core linked to a 1,3-thiazole ring substituted with a 4-phenoxyphenyl group at the 4-position. The methanesulfonyl (-SO₂CH₃) moiety at the 3-position of the benzamide distinguishes it structurally from related compounds . This compound’s design integrates key pharmacophoric elements: the thiazole ring (common in bioactive molecules), a sulfonamide group (implicated in enzyme inhibition), and aromatic systems that enhance binding interactions.
Properties
IUPAC Name |
3-methylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S2/c1-31(27,28)20-9-5-6-17(14-20)22(26)25-23-24-21(15-30-23)16-10-12-19(13-11-16)29-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERARPZBYMFOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Attachment of the Phenoxyphenyl Group: This step involves a nucleophilic substitution reaction where the phenoxyphenyl group is introduced to the thiazole ring.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is typically added through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide: The final step involves the formation of the benzamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure aligns with several derivatives reported in the literature. Key structural variations include:
- Sulfonamide/Amide Modifications : Replacement of the methanesulfonyl group with other sulfonamide substituents (e.g., diethylsulfamoyl, morpholine-sulfonyl) or amide-linked moieties.
- Thiazole Ring Substitutions : Alterations in the phenyl or heteroaromatic groups attached to the thiazole ring.
- Benzamide Modifications : Changes in the benzamide’s substitution pattern (e.g., nitro, methoxy, or halogens).
Table 1: Comparison of Key Structural and Functional Features
Critical Analysis of Substituent Effects
- Methanesulfonyl vs. Bulkier Sulfonamides : The compact methanesulfonyl group likely enhances metabolic stability compared to morpholine- or diethylsulfamoyl groups, which may suffer from faster clearance due to increased hydrophilicity or enzymatic recognition .
- 4-Phenoxyphenyl vs. Nitrophenyl: The phenoxy group’s electron-donating nature may favor π-π stacking in hydrophobic binding pockets, whereas nitro groups (electron-withdrawing) could alter electronic properties of the thiazole ring .
- Benzamide Modifications: Substituents at the 3-position (e.g., methanesulfonyl) may sterically hinder interactions compared to 2-phenoxy derivatives, which project into solvent-exposed regions .
Biological Activity
3-Methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring and a phenoxyphenyl moiety. Its chemical structure is critical in determining its biological activity, particularly through interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Research indicates that it may interact with ion channels and enzymes involved in cellular signaling pathways:
- Ion Channel Modulation : The compound has been shown to activate the hERG potassium channel, which is essential for cardiac action potential regulation. This activation is believed to occur through the removal of channel inactivation, leading to prolonged channel activity.
- Enzyme Interaction : It also exhibits interactions with various enzymes that may contribute to its pharmacological effects. Such interactions can influence metabolic pathways critical for disease progression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. These compounds have demonstrated efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Plasmodium falciparum | Antimalarial activity | |
| Leishmania infantum | Leishmanicidal activity | |
| Various bacterial strains | Broad-spectrum antimicrobial |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary investigations indicate that it may induce apoptosis in cancer cells through modulation of p53 pathways:
- Mechanisms : Activation of the intrinsic apoptotic pathway and TRAIL receptors has been noted, suggesting a dual mechanism of action against tumor cells .
Case Studies
- Antimalarial Activity : A systematic study on thiazole analogs revealed that modifications to the N-aryl amide group significantly enhanced antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines. The most effective compounds exhibited selective inhibition against Plasmodium falciparum .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their efficacy against Leishmania species, showing promising results in reducing intracellular amastigote survival while exhibiting low toxicity towards mammalian cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
